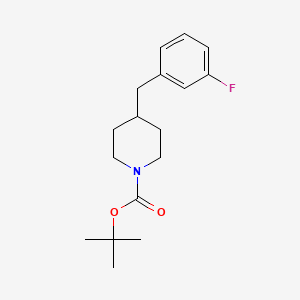

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, infectious diseases, and enzyme inhibition . The 3-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLJIMLGVXHCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

- Starting from 1-tert-butyl 4-methylenepiperidine , the bromomethyl derivative is obtained by bromination using N-bromosuccinimide (NBS) in the presence of triethylamine hydrofluoride (Et3N·3HF) as a fluorinating agent.

- The reaction is conducted in dry dichloromethane at 0°C initially, then warmed to room temperature for 3 hours.

- Work-up involves extraction with aqueous NaOH and drying over MgSO4.

- Yield: 92%, product obtained as a colorless oil.

- Characterization by ^1H NMR confirms the structure with characteristic chemical shifts for tert-butyl, piperidine ring, and bromomethyl protons.

| Parameter | Value |

|---|---|

| Starting Material | 1-tert-butyl 4-methylenepiperidine (7.6 mmol) |

| Reagents | NBS (1.5 equiv), Et3N·3HF (2.5 equiv) |

| Solvent | Dry CH2Cl2 |

| Temperature | 0°C to room temperature |

| Reaction Time | 3 hours |

| Yield | 92% |

| Product Form | Colorless oil |

Coupling with 3-Fluorobenzyl Derivatives

Nucleophilic Substitution on Bromomethyl Piperidine

- The bromomethyl intermediate reacts with 3-fluorobenzyl nucleophiles (e.g., 3-fluorobenzylamine or 3-fluorobenzyl halides) to introduce the 3-fluorobenzyl substituent at the 4-position of the piperidine ring.

- Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or triethylamine to facilitate substitution.

- Reaction temperatures range from ambient to moderate heating (~50–80°C).

- The reaction proceeds via an SN2 mechanism, yielding tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate.

Photoredox Catalysis Approach (Alternative Method)

- Recent advances demonstrate the use of copper-catalyzed photoredox coupling between tert-butyl 4-iodopiperidine-1-carboxylate and aryl substrates under LED irradiation (410 nm).

- Conditions include Cu(OTf)2 catalyst, a ligand (L1), and 1,1,3,3-tetramethylguanidine as base in THF solvent.

- The reaction is performed under nitrogen atmosphere at room temperature for 24 hours.

- This method offers high yields (up to 80–90%) and mild conditions, suitable for scale-up.

- Purification is done by silica gel chromatography.

| Parameter | Value |

|---|---|

| Piperidine Substrate | tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv) |

| Aryl Substrate | 3-fluorobenzyl derivative (1 equiv) |

| Catalyst | Cu(OTf)2 (5 mol%) |

| Ligand | L1 (5 mol%) |

| Base | 1,1,3,3-Tetramethylguanidine (1.8 equiv) |

| Solvent | THF |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 80–90% |

Protection and Deprotection Steps

- The nitrogen of the piperidine ring is protected as a tert-butyl carbamate (Boc) group to prevent side reactions during substitution.

- Boc protection is typically introduced by reacting 4-(3-fluorobenzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Deprotection, if required, is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C, followed by evaporation and purification.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The key intermediate, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, shows characteristic ^1H NMR signals at δ 1.46 (tert-butyl, singlet), 3.06 and 3.46 ppm (bromomethyl protons), confirming successful bromination.

- The final product, this compound, is characterized by ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis, confirming purity and structure.

- Photoredox catalysis offers a green and efficient alternative to classical substitution, reducing harsh reagents and enabling mild reaction conditions with excellent selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium azide (NaN₃) or thiols can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structural features allow for targeted modifications that can enhance therapeutic efficacy. Research indicates that derivatives of this compound can lead to improved bioavailability and potency in drug formulations .

Case Study: Analgesic Development

A study focused on the synthesis of piperidine derivatives highlighted the utility of tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate in developing new analgesics. The modifications made to the compound were aimed at optimizing receptor binding and minimizing side effects, resulting in promising candidates for further clinical trials .

Drug Design

Enhancing Bioavailability

Researchers utilize this compound in drug design processes to create piperidine derivatives that improve the bioavailability of medications. The incorporation of the fluorobenzyl group has been shown to enhance interactions with biological targets, making these compounds more effective for treating specific conditions .

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Bioavailability | Therapeutic Use |

|---|---|---|

| This compound | High | Analgesics, Anti-inflammatories |

| Tert-butyl 4-(4-fluorobenzyl)piperidine-1-carboxylate | Moderate | Antidepressants |

| Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate | Low | Antipsychotics |

Biochemical Research

Exploring Receptor Interactions

In biochemical studies, this compound is used to explore receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool for discovering new drug targets .

Case Study: Enzyme Inhibition

A research project investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that modifications to the structure could significantly enhance inhibitory activity, suggesting potential therapeutic applications in metabolic disorders .

Material Science

Development of Advanced Materials

Beyond pharmaceuticals, this compound is also applied in material science for creating advanced materials. Its chemical functionalities are leveraged to enhance properties such as durability and resistance in polymers used across various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The structural and functional diversity of piperidine derivatives arises from substituents at the 4-position. Below is a comparative analysis of tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate and analogous compounds:

Analytical and Spectroscopic Data

- ¹H/¹³C NMR: The 3-fluorobenzyl group in the target compound exhibits distinct aromatic proton signals at δ 6.8–7.2 ppm and a fluorine-coupled triplet for the benzylic CH₂ group . Non-fluorinated analogues (e.g., 4-methylpentyl derivative) show aliphatic proton resonances at δ 1.2–1.6 ppm .

- HRMS : Molecular ion peaks for fluorinated derivatives (e.g., [M+H]⁺ = 322.42 for the target compound) align with theoretical values, confirming purity .

Biological Activity

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H22FNO2

- Molecular Weight : 281.35 g/mol

- CAS Number : [not provided in sources]

The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzyl moiety, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through modulation of specific neurotransmitter systems. It has been noted for its interactions with serotonin and dopamine receptors, which are pivotal in various neurological and psychiatric conditions.

Key Mechanisms:

- Receptor Binding : The fluorinated benzyl group enhances binding affinity to neurotransmitter receptors, potentially increasing the efficacy of the compound in modulating synaptic transmission.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of active neurotransmitters in the synaptic cleft.

Antidepressant and Anxiolytic Effects

Research indicates that this compound demonstrates antidepressant-like effects in animal models. A study conducted on rodents showed that administration of the compound significantly reduced depressive behaviors in forced swim tests, suggesting potential as an antidepressant agent.

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In vitro studies indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the benzyl group is critical for enhancing the biological activity of the compound. Comparative studies with non-fluorinated analogs have shown that the fluorinated versions exhibit improved potency in receptor binding assays.

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | High affinity for serotonin receptors |

| Tert-butyl 4-(benzyl)piperidine-1-carboxylate | Structure | Lower affinity compared to fluorinated version |

Study 1: Antidepressant Activity

In a controlled study published by MDPI, researchers assessed the antidepressant potential of this compound through behavioral tests on rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood elevation compared to control groups treated with saline solutions.

Study 2: Neuroprotective Effects

Another study focused on evaluating neuroprotective effects against oxidative stress. Neuronal cell lines treated with this compound showed a marked decrease in cell death rates when exposed to oxidative agents, highlighting its potential therapeutic application in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.